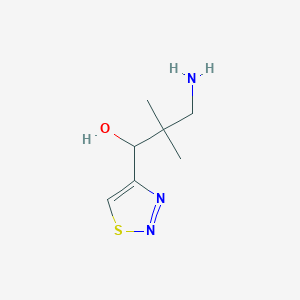
3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is a heterocyclic organic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: Similar structure but lacks the thiadiazole ring.
2,2-Dimethyl-3-aminopropanol: Another similar compound with different functional groups.
Uniqueness
The presence of the thiadiazole ring in 3-Amino-2,2-dimethyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol imparts unique biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C7H13N3OS |
|---|---|
Molekulargewicht |
187.27 g/mol |
IUPAC-Name |
3-amino-2,2-dimethyl-1-(thiadiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3OS/c1-7(2,4-8)6(11)5-3-12-10-9-5/h3,6,11H,4,8H2,1-2H3 |
InChI-Schlüssel |
MVGKPKGHQXLDQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C1=CSN=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



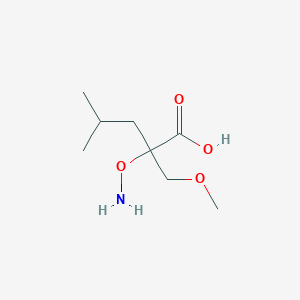
![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)

![3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13226028.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline](/img/structure/B13226031.png)

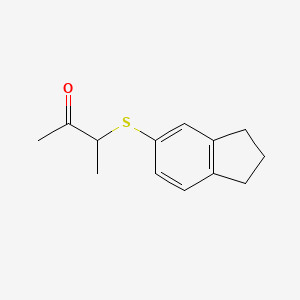
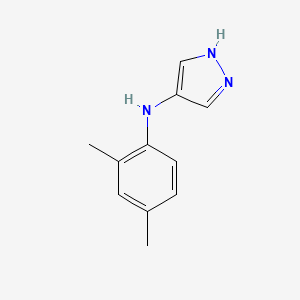
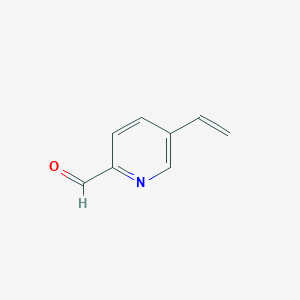

![2-Fluoro-1-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13226054.png)
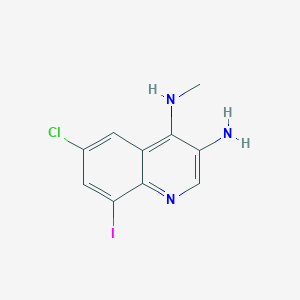
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
